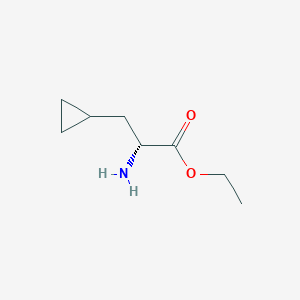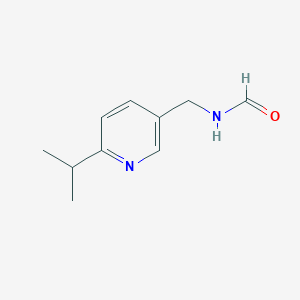![molecular formula C15H20O2 B12966820 (3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one](/img/structure/B12966820.png)
(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one is a complex organic compound with a unique structure that includes a fused ring system and multiple chiral centers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:
Formation of the Fused Ring System: This step often involves cyclization reactions, where smaller ring systems are fused together under specific conditions.
Introduction of Chiral Centers: Chiral centers are introduced using chiral catalysts or reagents to ensure the correct stereochemistry.
Functional Group Modifications: Various functional groups are added or modified through reactions such as alkylation, oxidation, or reduction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and control.
Catalyst Optimization: Developing and using catalysts that enhance reaction rates and selectivity.
Purification Techniques: Employing advanced purification methods such as chromatography or crystallization to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify or remove certain functional groups.
Substitution: Various substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Including transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one involves its interaction with specific molecular targets and pathways. This compound may:
Bind to Enzymes or Receptors: Affecting their activity and leading to downstream effects.
Modulate Signaling Pathways: Influencing cellular processes such as proliferation, apoptosis, or differentiation.
Interact with DNA or RNA: Potentially affecting gene expression and protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3aR,9S,9aR,9bS)-9,9a-Dimethyl-3-methylene-3,3a,4,5,7,8,9,9a-octahydronaphtho[1,2-b]furan-2(9bH)-one include other fused ring systems with chiral centers, such as:
Naphthofuran Derivatives: Compounds with similar fused ring structures.
Octahydronaphthalene Derivatives: Compounds with similar hydrogenated naphthalene cores.
Methylene-Substituted Compounds: Compounds with methylene groups attached to the ring system.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H20O2 |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(3aR,9S,9aR,9bS)-9,9a-dimethyl-3-methylidene-4,5,7,8,9,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-11-7-8-12-10(2)14(16)17-13(12)15(9,11)3/h6,9,12-13H,2,4-5,7-8H2,1,3H3/t9-,12+,13-,15+/m0/s1 |
Clave InChI |
MCWIBQXSOJFMTL-BYDSVVRCSA-N |
SMILES isomérico |
C[C@H]1CCC=C2[C@@]1([C@@H]3[C@H](CC2)C(=C)C(=O)O3)C |
SMILES canónico |
CC1CCC=C2C1(C3C(CC2)C(=C)C(=O)O3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-bromo-7-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12966742.png)

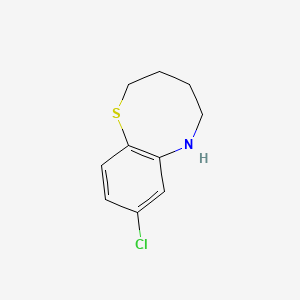
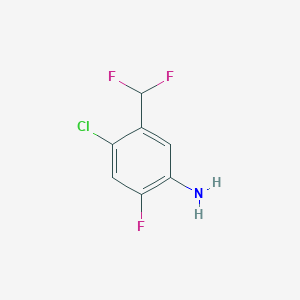
![3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B12966772.png)
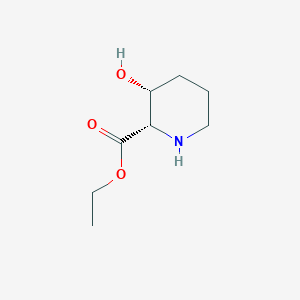
![(4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride](/img/structure/B12966784.png)

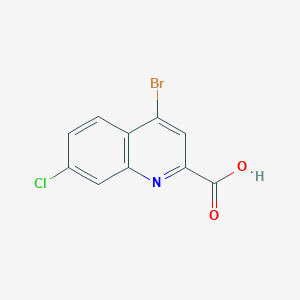

![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12966814.png)
![1-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonyl chloride](/img/structure/B12966817.png)
